molecular formula C10H5F2NO2 B14194209 2-Quinolinecarboxylic acid, 3,7-difluoro- CAS No. 834884-09-2

2-Quinolinecarboxylic acid, 3,7-difluoro-

Cat. No.: B14194209
CAS No.: 834884-09-2
M. Wt: 209.15 g/mol
InChI Key: VQKKDUAFRXHNJT-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 3,7-difluoro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxylic acid, 3,7-difluoro- typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of fluorinated intermediates. For example, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinecarboxylic acid, 3,7-difluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-Quinolinecarboxylic acid, 3,7-difluoro- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 3,7-difluoro- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparison with Similar Compounds

  • 6,7-Difluoroquinoline-2-carboxylic acid
  • 3-Hydroxy-2-quinoxalinecarboxylic acid
  • Quinclorac (8-Quinolinecarboxylic acid, 3,7-dichloro-)

Comparison: Compared to other fluorinated quinolines, 2-Quinolinecarboxylic acid, 3,7-difluoro- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the presence of fluorine atoms at the 3 and 7 positions can enhance its ability to interact with biological targets and improve its stability .

Properties

CAS No.

834884-09-2

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

3,7-difluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

VQKKDUAFRXHNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)F)C(=O)O)F

Origin of Product

United States

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